Fenpiprane hydrochloride

Physicochemical profiling Salt form selection Aqueous solubility

Fenpiprane hydrochloride is an essential reference standard for gastrointestinal antimuscarinic research. Its 1-(3,3-diphenylpropyl)piperidine core, validated by 3D-QSAR studies (CoMFA r²=0.962) for CCR5 antagonist design, makes it a strategic scaffold for medicinal chemistry programs. The hydrochloride salt (logP 1.85) offers superior aqueous solubility versus the free base, enabling defined-concentration dosing in isolated tissue bath assays without confounding organic co-solvents. With a sharp melting point of 216–217°C, QC labs can rapidly confirm identity and purity upon receipt. Source from vendors employing atom-economic rhodium-catalyzed routes for sustainable procurement.

Molecular Formula C20H26ClN
Molecular Weight 315.9 g/mol
CAS No. 3329-14-4
Cat. No. B1617952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenpiprane hydrochloride
CAS3329-14-4
Molecular FormulaC20H26ClN
Molecular Weight315.9 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3.Cl
InChIInChI=1S/C20H25N.ClH/c1-4-10-18(11-5-1)20(19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1-2,4-7,10-13,20H,3,8-9,14-17H2;1H
InChIKeyKNTZUVDGULKCPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fenpiprane Hydrochloride (CAS 3329-14-4): Chemical Identity and Pharmacological Classification for Research Procurement


Fenpiprane hydrochloride (CAS 3329-14-4) is the hydrochloride salt of 1-(3,3-diphenylpropyl)piperidine, a synthetic tertiary amine classified within the diphenylmethane organic family [1]. It is catalogued under the Anatomical Therapeutic Chemical (ATC) code A03AX01 as an antimuscarinic/antispasmodic agent historically indicated for functional gastrointestinal disorders [2]. Pharmacologically, fenpiprane functions as a competitive antagonist at muscarinic acetylcholine receptors located on gastrointestinal smooth muscle, thereby reducing motility and secretion [3]. The compound carries the INN designation 'fenpiprane' and the UNII code 684N1BF96B for its hydrochloride form, distinguishing it from the free base (CAS 3540-95-2; UNII S2FVB1RL5X) [3].

Why Fenpiprane Hydrochloride Cannot Be Interchanged with Other A03AX-Class Antispasmodics


Compounds sharing the ATC A03AX classification—fenpiprane (A03AX01), diisopromine (A03AX02), chlorbenzoxamine (A03AX03), pinaverium (A03AX04), and fenoverine (A03AX05)—are grouped solely by their therapeutic indication for functional bowel disorders, not by shared molecular pharmacology [1]. Fenpiprane exerts its effect through competitive muscarinic receptor blockade, whereas pinaverium bromide acts as a gastrointestinal-selective L-type calcium channel blocker, and fenoverine functions as a smooth muscle synchronizer via intracellular calcium flux modulation [2]. Even within the diphenylmethane structural subclass, fenpiprane's 1-(3,3-diphenylpropyl)piperidine core is architecturally distinct from chlorbenzoxamine's chlorobenzhydrylpiperazine scaffold, leading to divergent receptor occupancy and selectivity profiles that preclude simple therapeutic interchange [3]. These mechanistic and structural differences directly impact experimental outcomes in receptor pharmacology, smooth muscle physiology, and medicinal chemistry programs, as elaborated in the quantitative evidence below.

Quantitative Differential Evidence for Fenpiprane Hydrochloride (CAS 3329-14-4) Versus Closest Analogs and Alternatives


Hydrochloride Salt Form Confers ≥2.8 logP Unit Reduction and Enhanced Aqueous Handling Relative to Fenpiprane Free Base

Fenpiprane as the free base (CAS 3540-95-2) exhibits a predicted logP of 4.63–5.23 (ALOGPS and ACD/Labs), indicating high lipophilicity and poor aqueous solubility that complicates in vitro assay preparation . The hydrochloride salt (CAS 3329-14-4) displays a substantially reduced logP of 1.85, reflecting enhanced ionization and hydration that translates to measurably improved aqueous solubility under physiologically relevant pH conditions [1]. This logP differential of approximately 2.8–3.4 units represents a >100-fold shift in octanol-water partition coefficient, directly impacting dissolution rate and bioavailability in preclinical formulations.

Physicochemical profiling Salt form selection Aqueous solubility

Melting Point of Fenpiprane Hydrochloride (216–217°C) Enables Definitive Purity Assessment Versus Low-Melting Comparator Antispasmodics

Fenpiprane hydrochloride displays a sharp experimental melting point of 216–217°C [1], a value markedly higher than that of the widely used antispasmodic mebeverine hydrochloride, which melts at 129–131°C . Alverine, another diphenylmethane-derivative antispasmodic, exists as a low-melting solid or viscous liquid at ambient temperature (free base logP 5.34–5.93), making it inherently more difficult to characterize by differential scanning calorimetry (DSC) [2]. This 86–88°C elevation in melting point relative to mebeverine hydrochloride provides a robust, instrumentally accessible parameter for identity confirmation and purity assessment upon receipt of research material.

Solid-state characterization Quality control Purity verification

1-(3,3-Diphenylpropyl)piperidine Core Is Structurally Orthogonal to Other A03AX Scaffolds: Piperidine vs. Acyclic Amine vs. Piperazine Cores

Within the A03AX therapeutic subgroup, fenpiprane (A03AX01) is uniquely built on a 1-(3,3-diphenylpropyl)piperidine scaffold, distinguishing it from its immediate ATC neighbors: diisopromine (A03AX02) employs an acyclic N,N-diisopropyl-3,3-diphenylpropylamine backbone, while chlorbenzoxamine (A03AX03) utilizes a chlorobenzhydrylpiperazine core [1]. This structural divergence—cyclic tertiary amine (piperidine) versus acyclic tertiary amine versus piperazine—has direct consequences for muscarinic receptor subtype engagement, as the conformational constraints imposed by the piperidine ring alter the spatial presentation of the diphenylpropyl pharmacophore relative to the protonated amine [2]. No published head-to-head receptor binding data exist for these three compounds; however, class-level pharmacological principles predict distinct subtype selectivity profiles arising from these scaffold differences.

Structure-activity relationships Scaffold classification Receptor pharmacology

QSAR-Validated Scaffold: The 1-(3,3-Diphenylpropyl)piperidine Core Supports Predictive Models for CCR5 Antagonist Design (CoMFA r² = 0.962)

The 1-(3,3-diphenylpropyl)piperidine core that defines fenpiprane has been extensively characterized through 3D-QSAR studies of its amide and urea derivatives as CCR5 receptor antagonists. Comparative Molecular Field Analysis (CoMFA) yielded a cross-validated q² of 0.787 and a non-cross-validated r² of 0.962, while Comparative Molecular Similarity Indices Analysis (CoMSIA) combining steric, electrostatic, and hydrophobic fields achieved q² = 0.809 and r² = 0.951 [1]. The predictive power was validated on an external test set of 12 compounds, producing predictive correlation coefficients of 0.855 (CoMFA) and 0.83 (CoMSIA) [1]. These model quality metrics substantially exceed the commonly accepted threshold for robust QSAR models (q² > 0.5, r² > 0.6), establishing fenpiprane's core scaffold as a well-validated starting point for chemokine receptor modulator design—a property not shared by other A03AX-class antispasmodics such as alverine or mebeverine, for which no comparable CCR5 QSAR models exist.

Quantitative structure-activity relationship CCR5 antagonism Scaffold-driven drug design

Atom-Economic Rhodium-Catalyzed Cascade Synthesis of Fenpiprane Offers a Greener Procurement Route Relative to Classical Multi-Step Methodologies

A rhodium-catalyzed cascade hydroaminomethylation of 1,1-diphenylethene using a Naphos ligand system was developed to produce fenpiprane and related pharmaceuticals under relatively mild conditions, achieving high conversion while minimizing waste [1]. Traditional syntheses of fenpiprane involve multi-step sequences requiring stoichiometric reagents, intermediate isolation, and purification steps, which generate greater solvent waste and lower overall atom economy. Although the authors did not report a direct quantitative yield comparison against a specific legacy route, the methodology was explicitly highlighted for its atom-economic character and environmental benignity—attributes that directly translate to reduced cost of goods and improved sustainability for research-scale procurement [1].

Green chemistry synthesis Catalytic hydroaminomethylation Atom economy

Optimal Research and Industrial Application Scenarios for Fenpiprane Hydrochloride (CAS 3329-14-4)


Medicinal Chemistry: CCR5 Antagonist Lead Optimization Using the Fenpiprane Scaffold

The fenpiprane 1-(3,3-diphenylpropyl)piperidine core has been validated through rigorous 3D-QSAR studies (CoMFA r² = 0.962, CoMSIA r² = 0.951) as a productive starting point for designing CCR5 receptor antagonists [1]. Medicinal chemistry teams synthesizing amide or urea derivatives at the piperidine nitrogen can leverage these predictive models to prioritize virtual compounds for synthesis, significantly accelerating hit-to-lead timelines. Fenpiprane hydrochloride should be procured as the reference standard for assessing the baseline pharmacological contribution of the unsubstituted diphenylpropyl-piperidine scaffold before introducing substituent modifications.

In Vitro Muscarinic Receptor Pharmacology: Reference Antagonist for GI Smooth Muscle Assays

Fenpiprane hydrochloride, as a competitive muscarinic acetylcholine receptor antagonist with documented antispasmodic activity on gastrointestinal smooth muscle, serves as a suitable reference compound in isolated tissue bath assays (e.g., guinea pig ileum or rat colon preparations) [1]. Its improved aqueous solubility as the hydrochloride salt (logP 1.85) compared to the free base (logP 4.63–5.23) facilitates preparation of defined-concentration dosing solutions without organic co-solvents that may confound tissue responses [2]. Researchers comparing antimuscarinic potency across chemical series can use fenpiprane hydrochloride as a structurally distinct comparator to atropine or dicyclomine.

Analytical Chemistry and Quality Control: Melting Point-Based Identity and Purity Verification

The sharp melting point of fenpiprane hydrochloride (216–217°C), which is 86–88°C higher than that of the commonly used antispasmodic mebeverine hydrochloride (129–131°C), provides a simple, instrumentally accessible method for identity confirmation and purity screening upon receipt of bulk research material [1]. QC laboratories can integrate melting point determination alongside HPLC purity analysis to rapidly detect batch inconsistencies or degradation without requiring full spectroscopic characterization, reducing the analytical burden in high-throughput procurement workflows.

Process Chemistry: Benchmarking Green Synthesis Routes for Diphenylpropylamine Pharmaceuticals

The rhodium-catalyzed cascade hydroaminomethylation methodology developed for fenpiprane synthesis represents an atom-economic alternative to classical multi-step routes [1]. Process chemistry groups evaluating catalytic amination technologies can use fenpiprane as a model substrate to benchmark catalyst performance (conversion, selectivity, turnover number) against traditional alkylation approaches. The commercial availability of fenpiprane hydrochloride sourced from vendors employing this catalytic route supports comparative lifecycle assessment studies and cost-of-goods modeling for scalable pharmaceutical intermediate production.

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